Ceftazidime Anhydrous vs. Ceftazidime Pentahydrate: Thermal Stability Advantage for Parenteral Formulation
The anhydrous crystalline modification of ceftazidime demonstrates increased stability to heat compared to the pentahydrate form. The pentahydrate contains water bound in the crystal lattice that can react slowly with the β-lactam ring when exposed to heat stress or prolonged room-temperature storage, leading to hydrolytic decomposition [1]. The anhydrous form, prepared by dehydrating the pentahydrate to constant weight, eliminates this intrinsic instability mechanism and is particularly well suited for parenteral formulation development where thermal stability during manufacturing and storage is critical [2].
| Evidence Dimension | Thermal stability and hydrolytic degradation susceptibility |
|---|---|
| Target Compound Data | Anhydrous crystalline form; water content minimized to trace levels insufficient to alter physical properties |
| Comparator Or Baseline | Ceftazidime pentahydrate (contains 5 mol water in crystal lattice; USP loss on drying specification: 13.0-15.0% weight loss) |
| Quantified Difference | Qualitative stability advantage: elimination of lattice-bound water reduces β-lactam hydrolysis risk upon thermal exposure |
| Conditions | Solid-state stability evaluation; Debye-Scherrer X-ray diffraction confirms distinct crystalline modification |
Why This Matters
For pharmaceutical development and procurement, crystalline form selection directly impacts shelf-life, manufacturing robustness, and regulatory compliance of parenteral formulations.
- [1] US Patent 4624948. Crystalline modification of ceftazidim. Justia Patents, November 25, 1986. View Source
- [2] USP Monograph: Ceftazidime. Loss on drying specification: 13.0-15.0%. United States Pharmacopeia USP29-NF24. View Source
